TG100435 was developed by Targacept, Inc., a biopharmaceutical company focused on discovering and developing novel therapeutics based on its proprietary drug discovery platform. The compound is derived from a class of molecules known as nicotinic acetylcholine receptor modulators, which have been studied for their roles in various neurological and psychiatric disorders.
TG100435 is classified as a selective modulator of nicotinic acetylcholine receptors. This classification is significant as it indicates the compound's mechanism of action, which involves the modulation of neurotransmitter systems that are crucial for cognitive function and neuroprotection.
The synthesis of TG100435 involves multiple steps that utilize standard organic chemistry techniques. The initial synthesis typically starts with commercially available precursors, followed by a series of chemical reactions including coupling reactions, cyclization, and purification processes.
The molecular structure of TG100435 can be represented by its chemical formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that allows it to interact effectively with nicotinic receptors.
TG100435 undergoes several chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:
The efficiency and yield of these reactions depend on factors such as temperature, solvent choice, and reaction time. Optimization studies are typically conducted to maximize product yield and purity.
TG100435 functions primarily as a selective modulator of nicotinic acetylcholine receptors, influencing neurotransmission in the central nervous system. Its mechanism involves:
Studies have shown that TG100435 exhibits a favorable profile in terms of selectivity and potency towards its target receptors, which is crucial for minimizing side effects while maximizing therapeutic efficacy.
TG100435 has potential applications in various scientific fields:
TG100435 (CAS 867330-68-5) is a multitargeted protein tyrosine kinase inhibitor with the systematic name 7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine. Its molecular formula is C₂₆H₂₅Cl₂N₅O, yielding a molecular weight of 494.42 g/mol [1] [7]. The structure features a benzo[e][1,2,4]triazine core substituted with a 2,6-dichlorophenyl group at position 7, a methyl group at position 5, and a 4-(2-pyrrolidin-1-ylethoxy)aniline moiety at position 3 [1]. The compound lacks chiral centers but exhibits conformational isomerism due to rotation around the aryl-amine bond and the ethylene linker of the pyrrolidineethoxy group. This flexibility may influence its binding to kinase targets [7].
Key Structural Descriptors
CC1=C2N=C(NC3=CC=C(OCCN4CCCC4)C=C3)N=NC2=CC(C5=C(Cl)C=CC=C5Cl)=C1
OTTCBLPTHPBEEX-UHFFFAOYSA-N
[1]Elemental analysis confirms the composition: Carbon (63.16%), Hydrogen (5.10%), Chlorine (14.34%), Nitrogen (14.17%), and Oxygen (3.24%) [1]. The synthesis of TG100435 involves multistep organic reactions, though detailed routes remain proprietary. Published data indicate three critical stages [1] [7]:
Optimization efforts focused on enhancing kinase affinity and metabolic stability. Key modifications included:
TG100435 exhibits poor aqueous solubility but high lipophilicity, aligning with its kinase-targeting function [1] [7].
Table 1: Physicochemical Properties of TG100435
Property | Value | Conditions |
---|---|---|
Molecular Weight | 494.42 g/mol | - |
Solubility in Water | <0.1 mg/mL | 25°C |
Solubility in DMSO | >50 mM | 25°C |
LogP | 4.92 (predicted) | - |
Storage Stability | >2 years | –20°C, desiccated, dark conditions |
Rigorous analytical methods ensure identity, purity, and stability of TG100435 [1] [4] [7]:
Table 2: Key Analytical Parameters for TG100435
Technique | Conditions | Key Output |
---|---|---|
HPLC | C18 column; 40:60 acetonitrile/water; 1 mL/min | RT = 8.2 min; Purity >98% |
LC/MS/MS | ESI+; MRM m/z 494.42 → 281.2 | LLOQ = 1 ng/mL |
¹H NMR | 400 MHz, DMSO-d6 | δ 2.3 (s, 3H, CH₃), 8.1 (s, 1H, NH) |
Validation follows ICH guidelines, ensuring specificity, accuracy (98–102%), and precision (RSD <2%) [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7